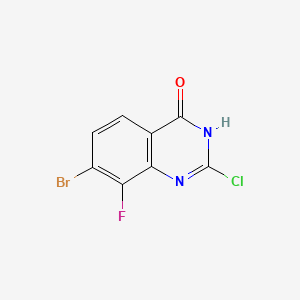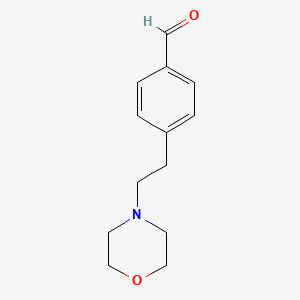
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol is a quinazoline derivative with the molecular formula C8H3BrClFN2O This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline ring.
Cyclization: Formation of the quinazoline core through cyclization reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product efficiently .
Análisis De Reacciones Químicas
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace halogens with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol can be compared with other quinazoline derivatives, such as:
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline: Contains additional halogen atoms, which may affect its reactivity and applications.
7-Fluoroquinazolin-4(3H)-one:
Propiedades
Fórmula molecular |
C8H3BrClFN2O |
|---|---|
Peso molecular |
277.48 g/mol |
Nombre IUPAC |
7-bromo-2-chloro-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-4-2-1-3-6(5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14) |
Clave InChI |
MBZTVAJIDGPHPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)NC(=N2)Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)



![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)






![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)


